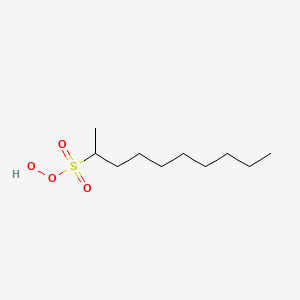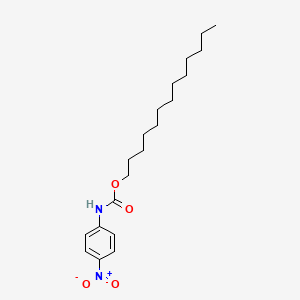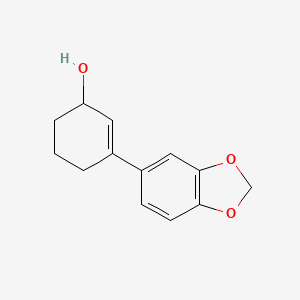
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyridine ring through a dimethoxyphosphinyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the pyridine derivative. The key steps include:
Formation of the Benzoate Ester: This can be achieved by reacting 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate.
Preparation of the Pyridine Derivative: The pyridine ring is functionalized with a dimethoxyphosphinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted benzoate derivatives.
Applications De Recherche Scientifique
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethoxyphosphinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzoate ester and pyridine ring contribute to the overall stability and reactivity of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocaine: A local anesthetic with a similar benzoate structure but lacks the pyridine and dimethoxyphosphinyl groups.
Procaine: Another local anesthetic with a benzoate ester, but with different substituents on the aromatic ring.
Tetracaine: A more potent local anesthetic with a similar core structure but additional functional groups.
Uniqueness
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate is unique due to the presence of the dimethoxyphosphinyl group and the pyridine ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
160092-81-9 |
|---|---|
Formule moléculaire |
C17H21N2O5P |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
ethyl 4-[[dimethoxyphosphoryl(pyridin-3-yl)methyl]amino]benzoate |
InChI |
InChI=1S/C17H21N2O5P/c1-4-24-17(20)13-7-9-15(10-8-13)19-16(25(21,22-2)23-3)14-6-5-11-18-12-14/h5-12,16,19H,4H2,1-3H3 |
Clé InChI |
SHBGHDUYLDBASB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)

![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)



